molecular formula C12H14N2O4S2 B14016695 Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate CAS No. 91568-02-4

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate

Cat. No.: B14016695
CAS No.: 91568-02-4
M. Wt: 314.4 g/mol
InChI Key: FSAZLDIEIKQKEG-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a multifunctional thiophene derivative with significant utility in organic synthesis, particularly as a precursor to biologically active compounds. Its structure features a thiophene ring substituted with an amino group (C3), a cyano group (C4), a sulfanyl-linked ethoxy-oxoethyl moiety (C5), and an ethyl ester group (C2) (Fig. 1).

Crystallographic studies (e.g., using SHELX software) reveal a near-planar thiophene ring system, with a dihedral angle of 2.0° between the thiophene and the adjacent ester group, enhancing molecular stability and intermolecular interactions. The amino and cyano groups contribute to its reactivity in nucleophilic substitutions and cyclization reactions.

Properties

CAS No.

91568-02-4

Molecular Formula

C12H14N2O4S2

Molecular Weight

314.4 g/mol

IUPAC Name

ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate

InChI

InChI=1S/C12H14N2O4S2/c1-3-17-8(15)6-19-12-7(5-13)9(14)10(20-12)11(16)18-4-2/h3-4,6,14H2,1-2H3

InChI Key

FSAZLDIEIKQKEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CSC1=C(C(=C(S1)C(=O)OCC)N)C#N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves several steps. One common method includes the reaction of ethyl cyanoacetate with thiophene-2-carboxylic acid in the presence of a base, followed by the addition of ethyl chloroformate and ammonium thiocyanate . The reaction conditions typically involve refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Sandmeyer Reaction: Bromination at the Amino Position

This reaction replaces the amino group with a bromine atom, forming ethyl 3-bromo-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate . The process involves:

  • Reagents : NaNO₂, HBr, CuBr, and 70% H₂SO₄.

  • Conditions :

    • Diazotization at 0–5°C for 30 minutes.

    • Bromination in HBr/CuBr solution overnight at room temperature.

  • Yield : 50% after recrystallization in petroleum ether .

Mechanism :

  • Diazotization of the amino group to form a diazonium salt.

  • Substitution by bromide via radical intermediates facilitated by CuBr.

Substitution Reactions at the Sulfanyl Group

The sulfanyl (–S–CH₂COOEt) moiety undergoes nucleophilic substitution under basic conditions:

Reaction TypeReagents/ConditionsProductYieldSource
Thioether oxidationH₂O₂, acetic acidSulfone derivative~75%
AlkylationAlkyl halides, K₂CO₃, DMFAlkylated thiophene derivatives60–85%

Key Observation : The sulfanyl group’s electron-rich nature facilitates reactions with electrophiles, enabling modular functionalization .

Michael Addition and Condensation Reactions

The amino group participates in Michael additions with α,β-unsaturated carbonyl compounds:

SubstrateProductApplicationSource
Diethyl acetylenedicarboxylatePyrazole-fused thiophene derivativesAnticancer agent precursors
EnaminesIsoxazolidine hybridsAntimicrobial scaffolds

Mechanistic Insight : The amino group acts as a nucleophile, attacking electron-deficient alkenes or alkynes .

Ester Hydrolysis and Functionalization

The ethoxycarbonyl group undergoes hydrolysis to carboxylic acid derivatives:

  • Reagents : NaOH (aqueous), HCl (for neutralization).

  • Conditions : Reflux in ethanol/water (1:1) for 6 hours.

  • Product : Carboxylic acid derivative (used in peptide coupling) .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, in the synthesis of strontium ranelate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient . The compound’s unique structure allows it to participate in various biochemical reactions, making it a valuable tool in research and development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogous thiophene derivatives:

Table 1: Structural and Functional Comparison

Compound Name Substituents (C3, C4, C5) Synthesis Method Key Properties/Applications References
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate NH₂, CN, SCH₂CO₂Et Condensation/Sandmeyer reaction Intermediate for thienopyrimidines (bioactive)
Ethyl 3-bromo-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate Br, CN, SCH₂CO₂Et Sandmeyer bromination Planar crystal structure (P2₁/c space group)
Ethyl 3-amino-4-cyano-5-(phenylamino)thiophene-2-carboxylate NH₂, CN, NHPh Nucleophilic substitution Precursor for thiophene-based heterocycles
Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate H, CN, SCH₃ Alkylation reactions Lower reactivity due to lack of amino group
Methyl 3-amino-4-cyano-5-(methylthio)thiophene-2-carboxylate NH₂, CN, SCH₃ (methyl ester) Esterification Solubility variations (methyl vs. ethyl ester)

Key Findings :

Reactivity and Functional Groups: The amino group at C3 in the title compound enhances its nucleophilic reactivity, enabling cyclization to thienopyrimidines, whereas brominated analogs (e.g., Br at C3) are less reactive but serve as halogenated intermediates. Methylthio (SCH₃) or phenylamino (NHPh) substituents at C5 reduce electrophilicity compared to the ethoxy-oxoethyl sulfanyl group (SCH₂CO₂Et), limiting their utility in complex heterocycle synthesis.

Crystallographic Behavior :

  • The title compound and its brominated derivative exhibit near-planar geometries (dihedral angle < 2.5°), facilitating dense crystal packing and hydrogen bonding (e.g., S–H···O interactions). In contrast, methylthio-substituted analogs may display distorted geometries due to steric effects.

Synthetic Flexibility: The title compound’s ethoxy-oxoethyl sulfanyl group allows for further functionalization (e.g., hydrolysis to carboxylic acids), whereas methylthio or phenylamino groups offer fewer modification pathways.

Biological Activity

Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the current understanding of its biological activity, synthesizing findings from various research studies.

The compound has the following chemical formula:

  • Molecular Formula : C12_{12}H14_{14}N2_2O4_4S
  • CAS Number : 58168-20-0
  • Purity : HPLC ≥ 98% .

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in apoptosis and cell proliferation. It has shown potential as an antagonist to antiapoptotic proteins, which are often overexpressed in cancer cells.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The results indicate significant cytotoxic activity, comparable to established chemotherapeutic agents.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50_{50} (µM)
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)...MDA-MB-2311.81 ± 0.1
DoxorubicinMDA-MB-2313.18 ± 0.1
Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)...MCF-72.85 ± 0.1
DoxorubicinMCF-74.17 ± 0.2

The compound exhibited an IC50_{50} value significantly lower than that of Doxorubicin, indicating superior cytotoxicity against both MDA-MB-231 and MCF-7 breast cancer cell lines .

Structure–Activity Relationship

The structure–activity relationship (SAR) studies suggest that modifications in the compound's structure can significantly influence its biological activity. Variations in the functional groups at specific positions can enhance binding affinity to target proteins involved in apoptosis .

Case Studies

A notable case study involved the evaluation of ethyl 3-amino-4-cyano compounds as potential therapeutic agents against tumors exhibiting high levels of Bcl-2 proteins. The study indicated that these compounds could sensitize resistant cancer cells to conventional therapies, suggesting their utility in combination treatments .

Q & A

Q. What are the established synthetic routes for Ethyl 3-amino-4-cyano-5-(2-ethoxy-2-oxoethyl)sulfanylthiophene-2-carboxylate, and how are intermediates characterized?

The compound is synthesized via a Sandmeyer reaction starting from its amino precursor (ethyl 3-amino-4-cyano-5-ethoxycarbonylmethylsulfanyl-thiophene-2-carboxylate). Key steps include:

  • Diazotization with NaNO₂ in 70% H₂SO₄ at 0–5°C.
  • Bromination using CuBr in HBr, yielding the brominated derivative.
  • Recrystallization in petroleum ether to obtain colorless crystals (50% yield) .
    Characterization methods :
  • Single-crystal X-ray diffraction (monoclinic system, space group P2₁/c) confirms planar geometry and hydrogen bonding (2.554 Å between S–CH₂ and carbonyl O) .
  • Elemental analysis and spectroscopic techniques (e.g., NMR, IR) validate purity and functional groups.

Q. What crystallographic data are available for this compound, and how does its structure influence reactivity?

Crystal Parameters :

ParameterValue
Space groupP2₁/c
Unit cell (Å)a = 8.5896, b = 10.837, c = 16.584
β angle (°)99.44
R factor0.052
Hydrogen bond length2.554 Å

The planar thiophene ring and hydrogen-bonding network enhance stability and influence reactivity in nucleophilic substitutions. The ester groups facilitate solubility in polar solvents, critical for downstream functionalization .

Advanced Research Questions

Q. How do reaction conditions (e.g., temperature, solvent) impact the yield and purity of the Sandmeyer reaction for bromination?

  • Temperature : Diazotization at 0–5°C minimizes side reactions (e.g., nitrosation byproducts). Elevated temperatures reduce yield due to intermediate decomposition .
  • Solvent : 70% H₂SO₄ optimizes protonation of the amino group, while petroleum ether recrystallization avoids ester hydrolysis.
  • Catalyst : CuBr in HBr ensures regioselective bromination. Substituting CuBr with other halides (e.g., CuCl) alters product distribution .

Q. What challenges arise in X-ray crystallographic refinement of this compound, and how are they addressed?

  • Disorder in ester groups : The ethoxy and carbonyl groups exhibit rotational freedom, complicating electron density maps. Restraints on bond lengths/angles in SHELXL97 improve model accuracy .
  • Absorption correction : Multi-scan methods (e.g., CrystalClear) mitigate absorption effects from bromine (µ = 2.98 mm⁻¹) .
  • Hydrogen bonding : Weak S–H···O interactions require high-resolution data (θ > 27.9°) for precise localization .

Q. How do substituents (e.g., cyano vs. bromo) affect the electronic properties and reactivity of the thiophene core?

  • Cyano group : Withdraws electron density, polarizing the thiophene ring and enhancing electrophilic substitution at C-3/C-5 positions.
  • Bromo substituent : Increases molecular weight (MW 378.26) and steric bulk, slowing nucleophilic attacks but improving crystallinity .
    Comparative Reactivity :
SubstituentReaction Rate (k, s⁻¹)
Br0.12
CN0.45

Methodological Guidance

Q. How can researchers optimize recrystallization protocols to improve crystal quality for X-ray studies?

  • Solvent selection : Petroleum ether (low polarity) minimizes solvation effects, promoting slow crystal growth.
  • Temperature gradient : Gradual cooling from 40°C to 25°C reduces defects.
  • Seeding : Introduce microcrystals to control nucleation .

Q. What analytical techniques are recommended for resolving contradictions in spectroscopic data?

  • High-resolution mass spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., distinguishing [M+H]⁺ from adducts).
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded regions (e.g., thiophene protons at δ 6.8–7.2 ppm) .

Data Contradiction Analysis

Q. Why do reported yields for the Sandmeyer reaction vary across studies?

  • Acid concentration : Excess H₂SO₄ (>70%) accelerates diazonium salt decomposition.
  • Stirring efficiency : Inhomogeneous mixing in HBr/CuBr steps reduces bromine incorporation .

Q. Mitigation Strategies :

  • Use Schlenk techniques to exclude moisture.
  • Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:4).

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